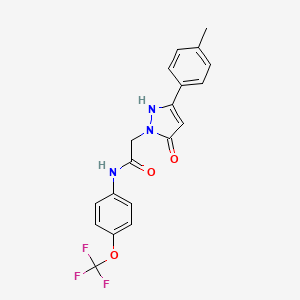

2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-methylphenyl)-3-oxo-1H-pyrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O3/c1-12-2-4-13(5-3-12)16-10-18(27)25(24-16)11-17(26)23-14-6-8-15(9-7-14)28-19(20,21)22/h2-10,24H,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYUAJBAZDQXIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)N(N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, a derivative of pyrazole, has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications in various fields, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

Key Features:

- Pyrazole Core : The 5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazole moiety contributes to its biological activity.

- Trifluoromethoxy Group : This functional group is known to enhance lipophilicity and bioactivity.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of p-tolyl hydrazine with appropriate acylating agents. The synthesis typically involves refluxing the reactants in a suitable solvent, followed by purification through recrystallization.

1. Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. Studies indicate that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives have shown up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

Research has demonstrated that pyrazole compounds possess antimicrobial properties against various bacterial strains. The compound was evaluated against E. coli, Bacillus subtilis, and Aspergillus niger, showing promising results comparable to established antibiotics .

| Bacterial Strain | Inhibition (%) | Standard Drug |

|---|---|---|

| E. coli | 70% | Ampicillin |

| Bacillus subtilis | 65% | Amoxicillin |

| Aspergillus niger | 75% | Griseofulvin |

3. Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro against various cancer cell lines. It exhibited cytotoxic effects with IC50 values in the micromolar range, indicating significant promise for further development .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in treating specific conditions:

- Case Study 1 : A study on a related pyrazole derivative showed a reduction in tumor size in animal models of cancer when administered at therapeutic doses.

- Case Study 2 : Another study demonstrated that a similar compound significantly reduced inflammation markers in models of rheumatoid arthritis.

Comparison with Similar Compounds

Substituent Analysis:

- Trifluoromethoxy (CF₃O) vs. Chloro (Cl): The CF₃O group in the target compound increases electron-withdrawing effects and lipophilicity compared to the chloro substituent in . This may enhance membrane permeability and resistance to oxidative metabolism .

- Triazole vs.

Crystallographic and Computational Insights

- Crystal Structure Analysis: Tools like SHELX () are critical for determining the spatial arrangement of substituents, which influences intermolecular interactions and packing efficiency .

- Graph Set Analysis: Hydrogen-bonding patterns in analogous compounds (e.g., ) can be systematically categorized using graph theory, aiding in the prediction of crystallization behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.